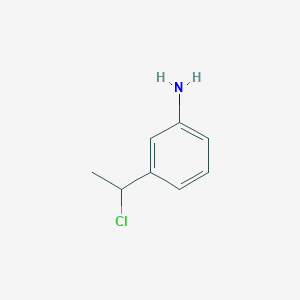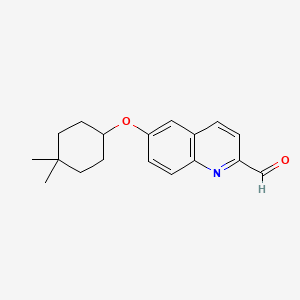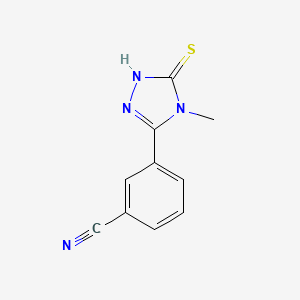
3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-3-thiosemicarbazide with benzonitrile in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfur atom can also form covalent bonds with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Another triazole derivative with similar structural features.
4′-[3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl]-2′,5-dimethylbenzonitrile: A compound with a similar triazole ring and sulfur atom.
Uniqueness
3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile is unique due to its specific combination of a triazole ring, sulfur atom, and benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H8N4S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile |
InChI |
InChI=1S/C10H8N4S/c1-14-9(12-13-10(14)15)8-4-2-3-7(5-8)6-11/h2-5H,1H3,(H,13,15) |
InChI Key |
QDXXYOPUSHMKRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


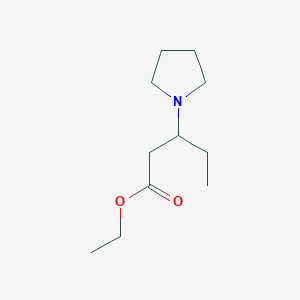


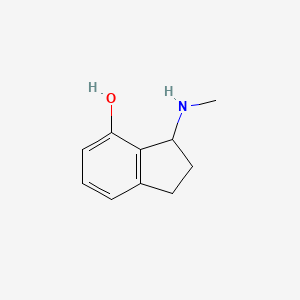

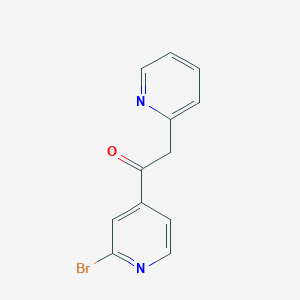
![1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine](/img/structure/B13885007.png)

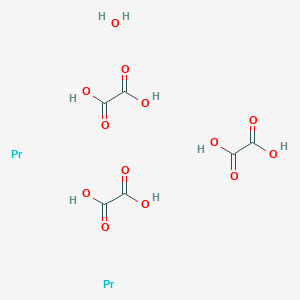
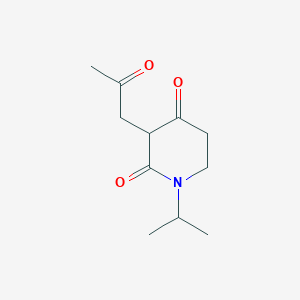
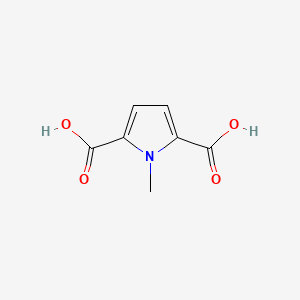
acetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13885051.png)
